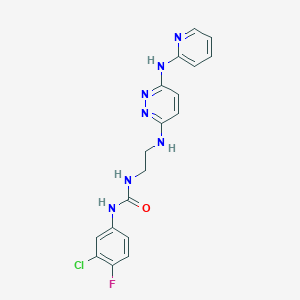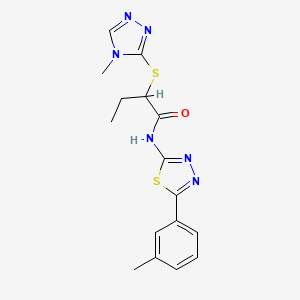
Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a compound known for its potential applications across various scientific fields. This compound features a distinctive triazole moiety, making it of particular interest for its diverse biological activities.
准备方法
Synthetic routes and reaction conditions
The preparation of Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically begins with the synthesis of 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid. This can be achieved through a cycloaddition reaction between an azide and an alkyne.
The carboxylic acid is then esterified using methanol in the presence of an acid catalyst to form the methyl ester derivative.
The final product, the hydrochloride salt, is obtained by treatment of the ester with hydrochloric acid, precipitating the hydrochloride salt.
Industrial production methods
Industrial production involves optimizing the aforementioned synthetic route, focusing on scalable reaction conditions and efficient purification steps.
Use of continuous flow chemistry could enhance yield and reduce production time.
化学反应分析
Types of reactions
Oxidation: : The triazole ring can undergo oxidative transformations, leading to new derivatives with varied biological properties.
Reduction: : The compound can be reduced at specific sites to generate more reactive intermediates, facilitating further modifications.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole or amino groups.
Common reagents and conditions
Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Halogenating agents, acids or bases for substitution reactions.
Major products
Depending on the reaction conditions, a wide variety of derivatives can be synthesized, each potentially exhibiting different biological activities.
科学研究应用
Chemistry
As a building block for synthesizing complex molecules.
Its reactivity allows for the development of novel triazole-based ligands.
Biology
Used in studying enzyme inhibition.
Probes for biochemical assays.
Medicine
Investigated for its role in cancer therapy due to its unique molecular interactions.
Industry
As an intermediate in the production of pharmaceuticals.
Used in the development of new materials with specific chemical properties.
作用机制
Molecular targets and pathways
The triazole moiety interacts with specific biological targets, often enzymes, leading to inhibition or modulation of activity.
It might also interact with nucleic acids, affecting genetic expression.
The cyclic structure aids in membrane permeability, enhancing its efficacy.
相似化合物的比较
Similar compounds
1,2,3-triazole derivatives: : Widely studied for their antimicrobial and anticancer properties.
Cyclohexylamines: : Known for their psychoactive and pharmaceutical applications.
Uniqueness
The combination of the triazole and cyclohexylamine motifs in Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride offers a unique profile, making it more versatile in its applications compared to other similar structures.
Hope you found this interesting! Want to know more about any specific part?
属性
IUPAC Name |
methyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11;/h6-7,9H,2-5,11H2,1H3;1H/t7-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONHAZHQQZNTRE-DKXTVVGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCCCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CN(N=N1)[C@@H]2CCCC[C@@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]oxane-4-carboxamide](/img/structure/B2612982.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2612984.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide](/img/structure/B2612985.png)
![Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2612986.png)
![N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide](/img/structure/B2612988.png)

![2-chloro-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-diethylbenzamide](/img/structure/B2612992.png)



![(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2612998.png)


